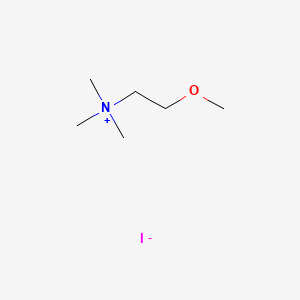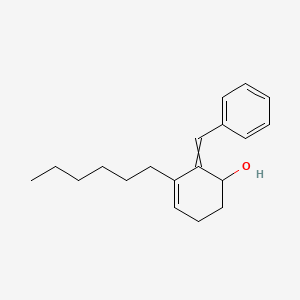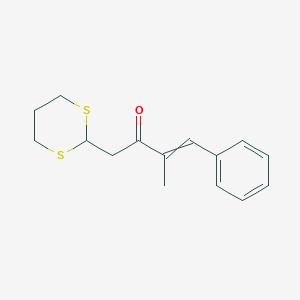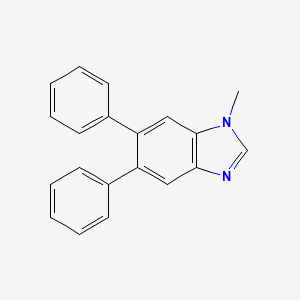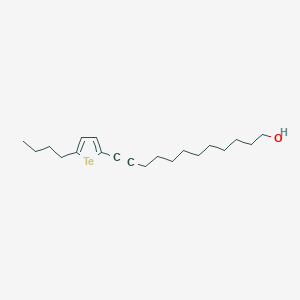
1-(Chloromethoxy)but-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)but-2-yne is an organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a butyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)but-2-yne can be synthesized through the reaction of but-2-yne-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethoxy)but-2-yne undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as thiourea, leading to the formation of imidothioates.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkenes and alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiourea in methanol at room temperature.
Addition Reactions: Hydrogen halides like HBr under standard conditions.
Oxidation: Using oxidizing agents such as potassium permanganate.
Major Products:
Imidothioates: Formed from nucleophilic substitution reactions.
Dihalides: Resulting from addition reactions with halogens.
Epoxides and Alkenes: Products of oxidation and reduction reactions.
Applications De Recherche Scientifique
1-(Chloromethoxy)but-2-yne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)but-2-yne involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group acts as a leaving group in substitution reactions, while the triple bond in the butyne moiety participates in addition reactions. These reactions often proceed through the formation of carbocation intermediates, which are stabilized by the electron-withdrawing effects of the chloromethoxy group .
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)prop-2-yne: Similar structure but with a shorter carbon chain.
1-Bromo-2-butyne: Similar reactivity but with a bromine atom instead of a chloromethoxy group.
Uniqueness: 1-(Chloromethoxy)but-2-yne is unique due to its combination of a chloromethoxy group and a butyne backbone, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Numéro CAS |
922721-65-1 |
|---|---|
Formule moléculaire |
C5H7ClO |
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
1-(chloromethoxy)but-2-yne |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-7-5-6/h4-5H2,1H3 |
Clé InChI |
PRYWFDJUXVACCZ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
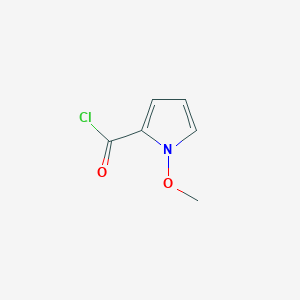
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
